![molecular formula C16H17ClN4O4 B14710558 N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide CAS No. 21428-09-1](/img/structure/B14710558.png)
N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a pyrimidine ring substituted with chloro, methyl, and nitrophenoxypropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as chloroacetyl chloride and methylamine, under controlled conditions.
Substitution Reactions: The chloro and methyl groups are introduced via substitution reactions using reagents like thionyl chloride and methyl iodide.
Attachment of the Nitrophenoxypropyl Group: The nitrophenoxypropyl group is attached through a nucleophilic substitution reaction involving 4-nitrophenol and 3-chloropropylamine.
Acetylation: The final step involves acetylation of the pyrimidine ring using acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert nitro groups to amino groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide: Unique due to its specific substitution pattern and functional groups.
N-{4-Chloro-6-methyl-5-[3-(4-aminophenoxy)propyl]-2-pyrimidinyl}acetamide: Similar structure but with an amino group instead of a nitro group.
N-{4-Chloro-6-methyl-5-[3-(4-hydroxyphenoxy)propyl]-2-pyrimidinyl}acetamide: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
This compound is unique due to its specific combination of chloro, methyl, and nitrophenoxypropyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
21428-09-1 |
|---|---|
Molekularformel |
C16H17ClN4O4 |
Molekulargewicht |
364.78 g/mol |
IUPAC-Name |
N-[4-chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C16H17ClN4O4/c1-10-14(15(17)20-16(18-10)19-11(2)22)4-3-9-25-13-7-5-12(6-8-13)21(23)24/h5-8H,3-4,9H2,1-2H3,(H,18,19,20,22) |
InChI-Schlüssel |
YFWIRVURBWFXKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)NC(=O)C)Cl)CCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


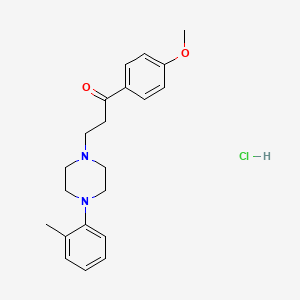
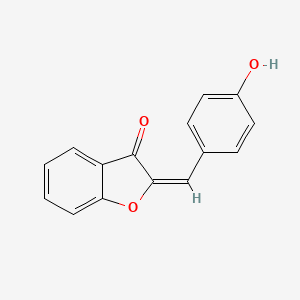
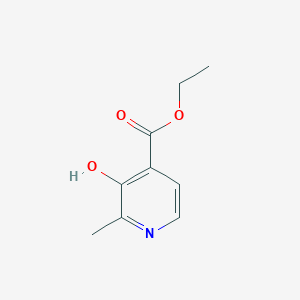



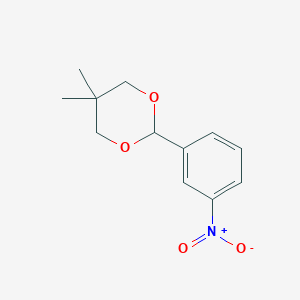
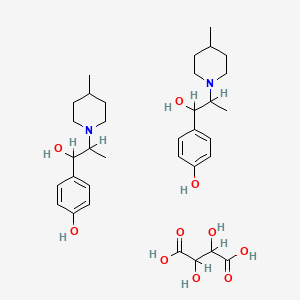
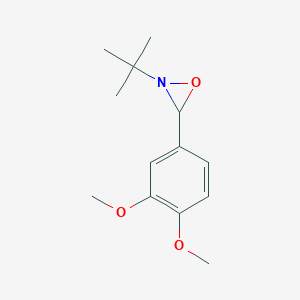
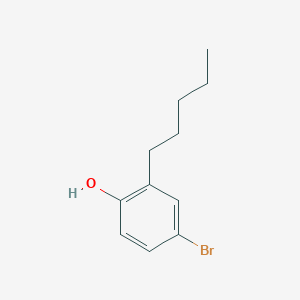
![4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol](/img/structure/B14710557.png)

![2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid](/img/structure/B14710568.png)

